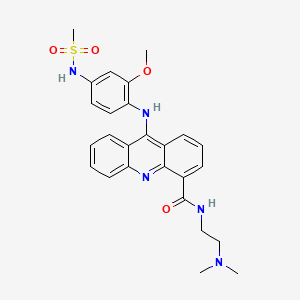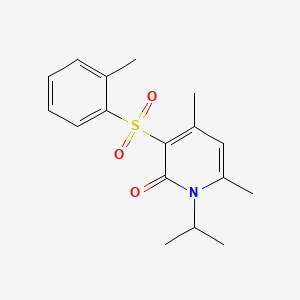![molecular formula C13H11N3 B1663134 1,2,4,5-Tetrahydropyrazolo[3,4-a]carbazole CAS No. 169136-33-8](/img/structure/B1663134.png)
1,2,4,5-Tetrahydropyrazolo[3,4-a]carbazole
Overview
Description
“1,2,4,5-Tetrahydropyrazolo[3,4-a]carbazole” is a complex organic compound. Its structure is based on the indole structure, but in which a second benzene ring is fused onto the five-membered ring at the 2–3 position of indole .
Synthesis Analysis
Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . The synthesis of carbazole derivatives involves a variety of methods, including the Borsche–Drechsel cyclization, Bucherer carbazole synthesis, and Graebe–Ullmann reaction . A new method for the direct functionalization at both the 4- and 5-positions of carbazole has been reported .
Molecular Structure Analysis
The molecular structure of “1,2,4,5-Tetrahydropyrazolo[3,4-a]carbazole” is based on the indole structure, but in which a second benzene ring is fused onto the five-membered ring at the 2–3 position of indole .
Physical And Chemical Properties Analysis
Carbazoles are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . The introduction of the 1,2,4,5-tetrazine moieties makes it possible to increase the hole and electron mobility by one and two orders of magnitude, respectively, as compared to analogous 5,11-dihydroindolo- [3,2- b ]carbazole derivatives studied previously .
Scientific Research Applications
-
Synthesis of 4-Aroyl-2(1),4,5,7-Tetrahydropyrazolo[3,4-b]pyridin-6-ones
- Application : This compound is used in the creation of a small library of 4-aroyl-2(1),4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-ones .
- Method : The synthesis involves arylglyoxals, 5-aminopyrazoles, and Meldrum’s acid in a novel one-pot, three-component reaction .
- Results : The alkylation, acylation, reduction, and oxidation reactions of 4-aroyl-3-methyl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-ones have been studied .
-
Functional Pyrazolo[1,5-a]pyrimidines
- Application : Pyrazolo[1,5-a]pyrimidine (PP) derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .
- Method : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .
- Results : The discussion highlights their anticancer potential and enzymatic inhibitory activity .
-
Synthesis of 4,5,6,7-Tetrahydropyrazolo[4,3-b]pyridine-6-Carboxylic Acid Amides
- Application : These compounds have shown potential as agents for the treatment of autoimmune diseases .
- Method : The method for accessing the key compounds pyrazolo-[4,3-b]pyridine-6-carboxylic acids involves 9 steps and is based on annulation of the pyrazole ring to the polysubstituted pyridine backbone .
- Results : These studies revealed potential agents for the treatment of autoimmune diseases among 4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid amides .
-
Synthesis of Spiro [cyclopentane-1,2’-indolin-3’-one] and 9-Acyl-1,2,3,4-tetrahydrocarbazoles
- Application : These compounds find their application as a pharmaceutical intermediate and in the synthesis of aspidospermidine alkaloids .
- Method : The synthesis involves photooxygenation for spiro [cyclopentane-1,2’-indolin-3’-one] and N-acylation reactions for 9-Acyl-1,2,3,4-tetrahydrocarbazoles .
- Results : Carbazole is obtained via palladium-catalyzed asymmetric hydrogenation reaction .
-
Functionalized 4,5,6,7-Tetrahydro-pyrazolo[1,5-a]pyrazines
- Application : These compounds are synthesized in a multigram scale in a cost-efficient manner. They serve as important building blocks for medicinal chemistry .
- Method : The synthesis involves the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings .
- Results : The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed .
-
- Application : The 1,2,4-triazole molecular architecture is ubiquitous in valuable pharmaceuticals, including triazolam, maraviroc, alprazolam, deferasirox, and etizolam sitagliptin .
- Method : Various synthesis pathways have been developed for the preparation of these functional scaffolds .
- Results : Triazolam is referred for the treatment of insomnia under the brand name Halcion .
-
Synthesis of Spiro [cyclopentane-1,2’-indolin-3’-one] and 9-Acyl-1,2,3,4-tetrahydrocarbazoles
- Application : These compounds find their application as a pharmaceutical intermediate and in the synthesis of aspidospermidine alkaloids .
- Method : The synthesis involves photooxygenation for spiro [cyclopentane-1,2’-indolin-3’-one] and N-acylation reactions for 9-Acyl-1,2,3,4-tetrahydrocarbazoles .
- Results : Carbazole is obtained via palladium-catalyzed asymmetric hydrogenation reaction .
-
Three-Component Synthesis of 4-Aroyl-2(1),4,5,7-Tetrahydropyrazolo[3,4-b]Pyridin-6-Ones
- Application : This compound is used in the creation of a small library of 4-aroyl-2(1),4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-ones .
- Method : The synthesis involves arylglyoxals, 5-aminopyrazoles, and Meldrum’s acid in a novel one-pot, three-component reaction .
- Results : The alkylation, acylation, reduction, and oxidation reactions of 4-aroyl-3-methyl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-ones have been studied .
-
Functionalized 4,5,6,7-Tetrahydro-pyrazolo[1,5-a]pyrazines
- Application : These compounds are synthesized in a multigram scale in a cost-efficient manner. They serve as important building blocks for medicinal chemistry .
- Method : The synthesis involves the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings .
- Results : The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed .
-
- Application : The 1,2,4-triazole molecular architecture is ubiquitous in valuable pharmaceuticals, including triazolam, maraviroc, alprazolam, deferasirox, and etizolam sitagliptin .
- Method : Various synthesis pathways have been developed for the preparation of these functional scaffolds .
- Results : Triazolam is referred for the treatment of insomnia under the brand name Halcion .
Safety And Hazards
When handling “1,2,4,5-Tetrahydropyrazolo[3,4-a]carbazole”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
1,4,5,10-tetrahydropyrazolo[3,4-a]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-2-4-11-9(3-1)10-6-5-8-7-14-16-12(8)13(10)15-11/h1-4,7,15H,5-6H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSHEPAFFTVLAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=C1C=NN3)NC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,5-Tetrahydropyrazolo[3,4-a]carbazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



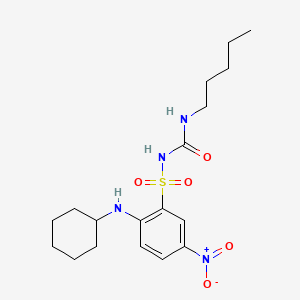
![Propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B1663052.png)
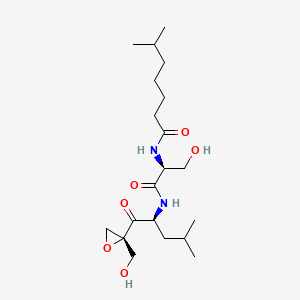
![2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1663056.png)
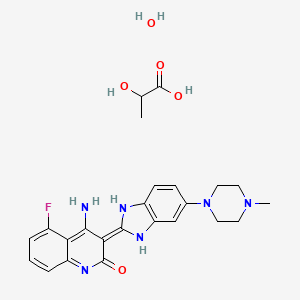
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B1663061.png)
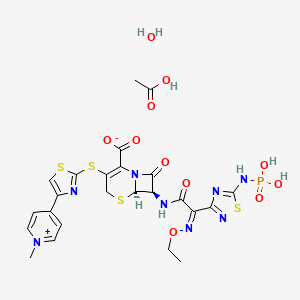

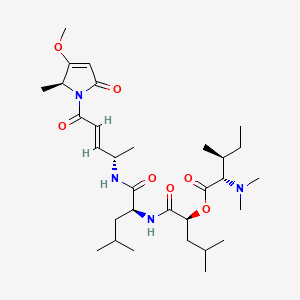
![4-[6-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline](/img/structure/B1663067.png)
